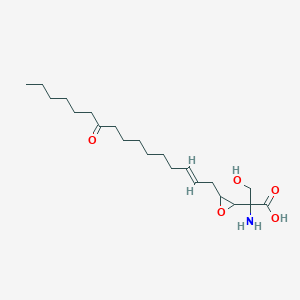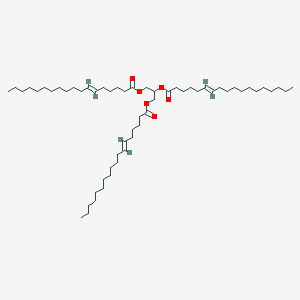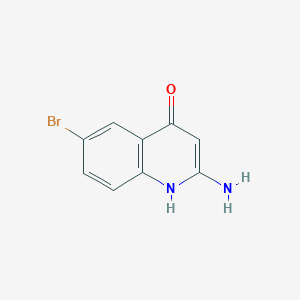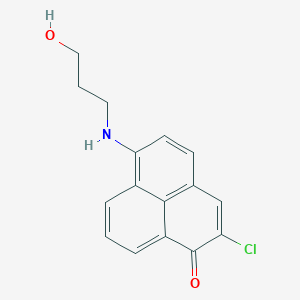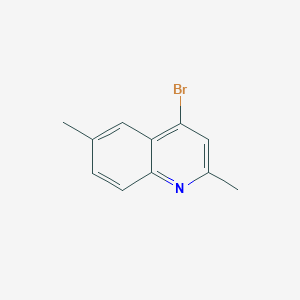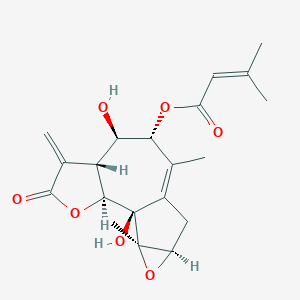
5-Hydroxytomacephalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxytomacephalin is a natural product that belongs to the class of alkaloids. It is a secondary metabolite that is produced by certain species of bacteria, fungi, and plants. This compound has been found to possess various biological activities, including antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxytomacephalin is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells through the disruption of various cellular pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various bacterial and fungal species. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Hydroxytomacephalin in lab experiments include its potent antimicrobial and anticancer properties. Additionally, the compound can be easily synthesized or isolated from natural sources. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, making it difficult to work with in certain experiments.
Orientations Futures
Future research on 5-Hydroxytomacephalin should focus on its potential as a new antimicrobial and anticancer agent. Additionally, the compound's mechanism of action should be further elucidated to better understand its biological effects. Finally, the development of new synthetic methods for this compound should be explored to improve its availability for research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a natural product that possesses various biological activities, including antifungal, antibacterial, and anticancer properties. The compound can be synthesized or isolated from natural sources and has potential as a new antimicrobial and anticancer agent. Future research on this compound should focus on its mechanism of action and the development of new synthetic methods.
Méthodes De Synthèse
The synthesis of 5-Hydroxytomacephalin can be achieved through various methods, including isolation from natural sources, total synthesis, and semisynthesis. The isolation of this compound from natural sources involves extraction from bacterial, fungal, or plant cultures. Total synthesis involves the chemical synthesis of the compound from basic building blocks, while semisynthesis involves the modification of natural products to produce this compound.
Applications De Recherche Scientifique
5-Hydroxytomacephalin has been extensively studied for its various biological activities. It has been found to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to have anticancer properties, making it a promising candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
115995-14-7 |
|---|---|
Formule moléculaire |
C20H24O7 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[(1R,2S,6R,7R,8R,12R,14R)-1,7-dihydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-8(2)6-13(21)25-16-9(3)11-7-12-19(5,27-12)20(11,24)17-14(15(16)22)10(4)18(23)26-17/h6,12,14-17,22,24H,4,7H2,1-3,5H3/t12-,14-,15-,16-,17+,19-,20-/m1/s1 |
Clé InChI |
GUWZDJYPWDNEPS-BJKYDIMVSA-N |
SMILES isomérique |
CC1=C2C[C@@H]3[C@]([C@@]2([C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
SMILES |
CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
SMILES canonique |
CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
Synonymes |
5-hydroxytomacephalin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






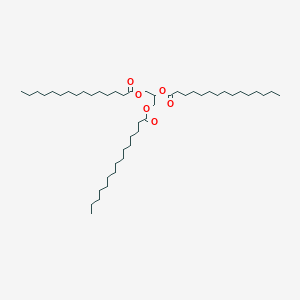
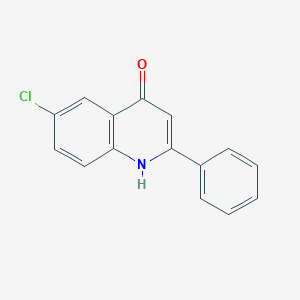
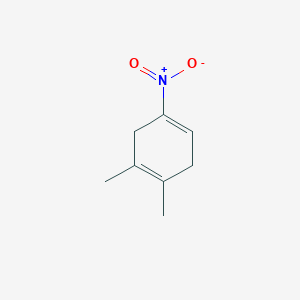

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
